

What is the structure of N6-[(6-Aminohexyl)carbamoylmethyl]-ADP?

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Compound of Interest

Compound Name: N6-[(6-Aminohexyl)carbamoylmethyl]-ADP

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Technical Guide: N6-[(6-Aminohexyl)carbamoylmethyl]-ADP

This technical guide provides a comprehensive overview of **N6-[(6-Aminohexyl)carbamoylmethyl]-ADP**, an alkylated derivative of Adenosine 5'-diphosphate (ADP).[1] It is a valuable tool in biochemical and pharmacological research, particularly in studies involving ATPases and kinases. This document details its structure, biochemical activity, and key experimental applications, tailored for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

N6-[(6-Aminohexyl)carbamoylmethyl]-ADP, also known as ACM-ADP, is a modified ADP molecule.[1] The core structure consists of an adenosine monophosphate (AMP) moiety linked to a second phosphate group. The defining feature is the substitution at the N6 position of the adenine ring. A carbamoylmethyl linker attaches a six-carbon hexylamine chain to the adenine. This terminal primary amine on the hexyl group is a key functional feature, allowing for conjugation to solid supports, fluorescent dyes, or other labeling molecules.[2][3]

Key Properties of **N6-[(6-Aminohexyl)carbamoylmethyl]-ADP**[1]

Property	Value
Synonyms	ACM-Adenosine 5'-diphosphate, ACM-ADP
Molecular Formula	C18H31N7O11P2
Formula Weight	583.4 g/mol
Appearance	Crystalline solid
Solubility	Soluble in PBS (pH 7.2) at 10 mg/ml
SMILES	O--INVALID-LINK----INVALID-LINK-- <chem>O[C@@H]1COP(O)(OP(O)(O)=O)=O</chem>

Biochemical Activity

N6-[(6-Aminohexyl)carbamoylmethyl]-ADP and its close analogs retain biological activity, serving as substrates or inhibitors for various enzymes that recognize ADP or ATP. The hexylamino-carbamoylmethyl modification at the N6 position allows it to interact with the active sites of many kinases.

A closely related analog, N6-[N-(6-aminohexyl)carbamoyl]-ADP, has been evaluated for its coenzymic activity with acetate kinase and pyruvate kinase. The results are summarized in the table below.

Coenzymic Activity of N6-[N-(6-aminohexyl)carbamoyl]-ADP Relative to ADP[2]

Enzyme	Relative Activity (%)
Acetate Kinase	82
Pyruvate Kinase	20

This data indicates that while the modification is well-tolerated by some enzymes like acetate kinase, it can significantly reduce activity in others, such as pyruvate kinase.[2] This differential activity can be exploited for selective enzyme studies. Furthermore, **N6-[(6-Aminohexyl)carbamoylmethyl]-ADP** can be phosphorylated to its corresponding ATP analog by enzymes like acetate kinase.[1]

Experimental Protocols & Methodologies

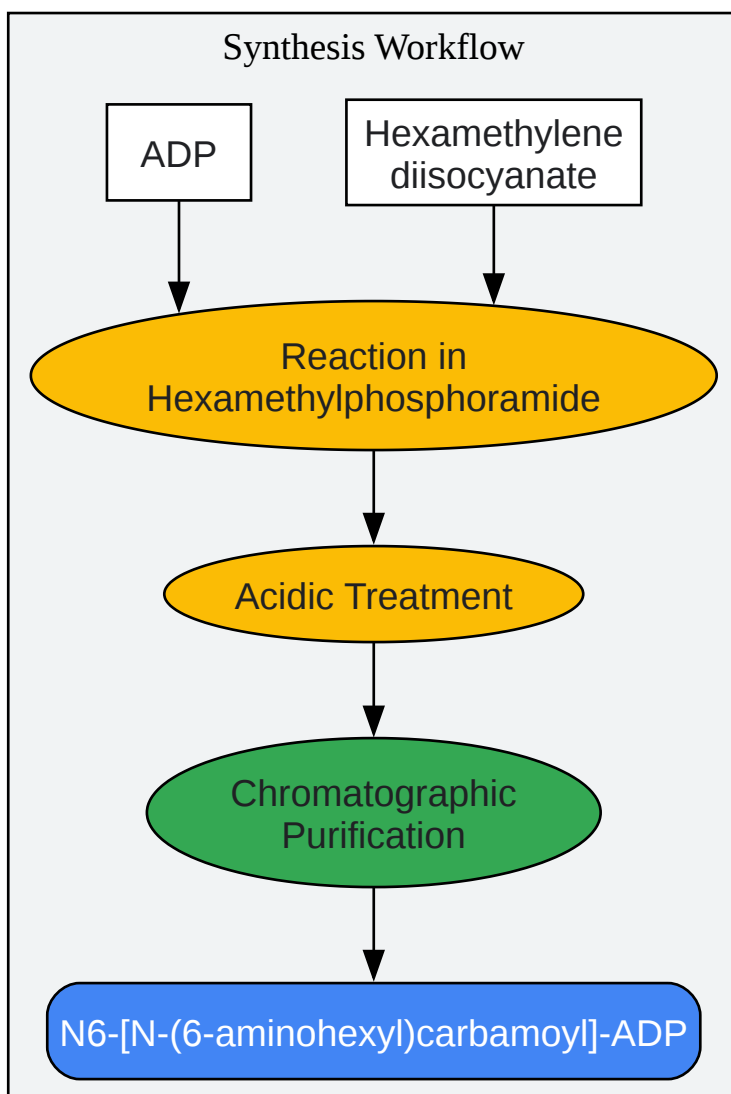
The terminal amino group on the hexyl chain makes this molecule highly versatile for various biochemical applications.

Synthesis of an N6-Substituted ADP Analog

A representative synthesis for a structurally similar compound, N6-[N-(6-aminohexyl)carbamoyl]-ADP, provides a framework for producing N6-substituted ADP analogs. [2] The protocol involves the reaction of ADP with a diisocyanate linker.

Protocol:

- Dissolve ADP in hexamethylphosphoramide.
- Add hexamethylene diisocyanate to the solution and allow the reaction to proceed.
- Following the reaction, treat the mixture with an acidic medium to hydrolyze one of the isocyanate groups.
- Purify the resulting N6-[N-(6-aminohexyl)carbamoyl]-ADP from byproducts (AMP and ATP analogs) using chromatographic techniques. The reported yield for the ADP analog is 13%. [2]



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Synthesis of an N6-substituted ADP analog.

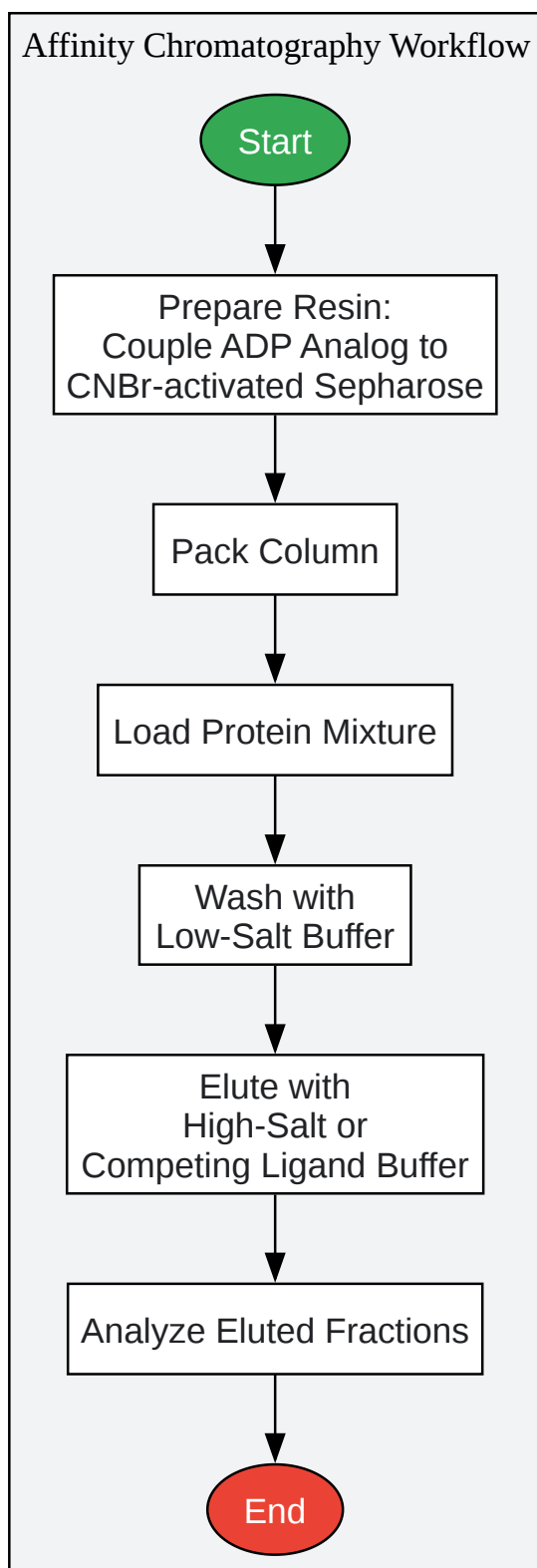
Affinity Chromatography

The terminal amine of **N6-[(6-Aminoethyl)carbamoylmethyl]-ADP** allows for its covalent immobilization onto a solid support, such as CNBr-activated Sepharose, creating an affinity resin.[2] This resin can be used to purify proteins that bind to ADP or ATP.

Protocol for Immobilization and Affinity Chromatography:

- Resin Activation: Activate Sepharose beads with cyanogen bromide (CNBr).

- Ligand Coupling: Couple **N6-[(6-Aminohexyl)carbamoylmethyl]-ADP** to the activated Sepharose via its terminal amino group.
- Column Packing: Pack a chromatography column with the ADP-analog-coupled Sepharose.
- Sample Loading: Load a protein mixture (e.g., a cell lysate containing various kinases and dehydrogenases) onto the column.[\[2\]](#)
- Washing: Wash the column with a low-salt buffer to remove non-specifically bound proteins.
- Elution: Elute the bound proteins using a high-salt buffer or a buffer containing free ADP or ATP to compete for binding to the immobilized ligand.
- Analysis: Analyze the eluted fractions for the presence of the target proteins using methods like SDS-PAGE or enzyme activity assays.



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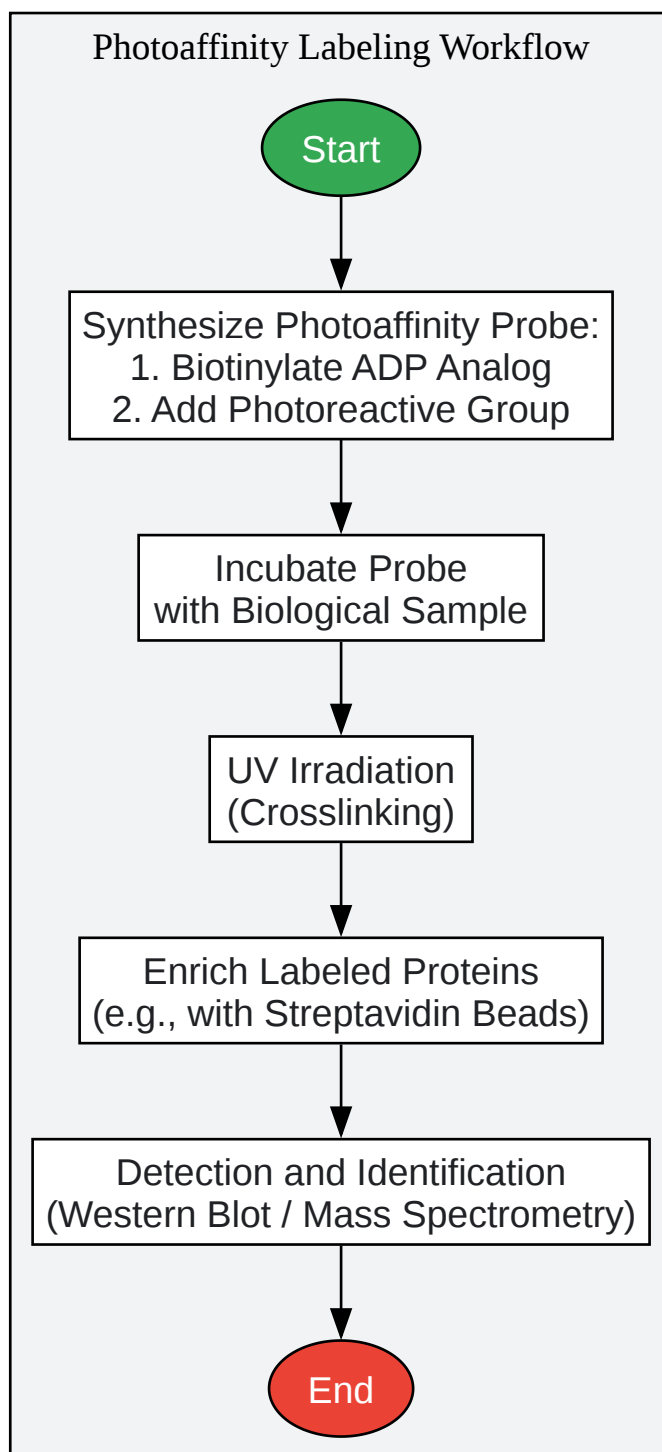
Workflow for affinity chromatography.

Photoaffinity Labeling

N6-[(6-Aminohexyl)carbamoylmethyl]-ADP can be modified to create a photoaffinity probe for identifying and studying ATP/ADP binding proteins.^[1] This involves conjugating a photoreactive group (e.g., an azidonitrobenzoyl group) and often a reporter tag (e.g., biotin) to the terminal amino group.^[1] Upon UV irradiation, the photoreactive group forms a covalent bond with nearby amino acid residues in the protein's binding site.

Generalized Protocol for Photoaffinity Labeling:

- Probe Synthesis:
 - Biotinylate the terminal amino group of **N6-[(6-Aminohexyl)carbamoylmethyl]-ADP**.
 - Conjugate an azidonitrobenzoyl group to the biotinylated ADP analog to create the final photoaffinity probe.^[1]
- Incubation: Incubate the photoaffinity probe with the biological sample (e.g., purified protein, cell lysate, or intact cells).
- UV Crosslinking: Expose the sample to UV light at a specific wavelength to activate the photoreactive group, leading to covalent crosslinking with the target protein.
- Enrichment: If the probe is biotinylated, enrich the labeled proteins using streptavidin-coated beads.
- Detection and Identification:
 - Visualize the labeled proteins using SDS-PAGE followed by western blotting with a streptavidin-HRP conjugate.
 - Identify the labeled protein and the site of crosslinking using mass spectrometry.



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Workflow for a photoaffinity labeling experiment.

Applications in Research and Drug Development

- **Enzyme Characterization:** The analog is used to study the structure and function of ATP/ADP binding sites in enzymes like kinases and ATPases.[2]
- **Affinity-Based Proteomics:** Immobilized **N6-[(6-Aminohexyl)carbamoylmethyl]-ADP** is a tool for isolating and identifying nucleotide-binding proteins from complex biological mixtures. [2]
- **Drug Discovery:** As a research tool, it aids in the validation of drug targets by confirming their nucleotide-binding properties through photoaffinity labeling.[1] For example, a biotinylated and photoreactive version of this molecule has been used to visualize the ATPase site of rabbit myosin.[1]

In summary, **N6-[(6-Aminohexyl)carbamoylmethyl]-ADP** is a versatile chemical probe. Its structure, which mimics the natural ligand ADP while providing a reactive handle for conjugation, makes it an invaluable asset for researchers studying the diverse roles of nucleotide-binding proteins.

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